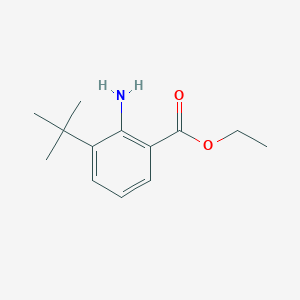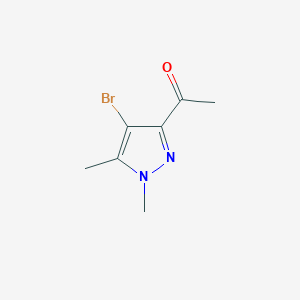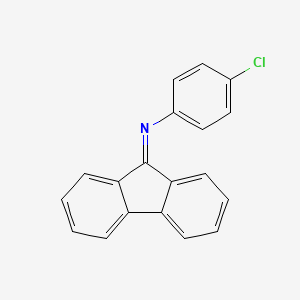
7-Chloro-1-(ethylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethylamino group at the 1st position on the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the chlorination of anthracene followed by the introduction of the ethylamino group. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7th position.
Amination: The chlorinated anthracene is then reacted with ethylamine under controlled conditions to replace the chlorine atom with an ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(ethylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Explored for its potential use in photodynamic therapy due to its photophysical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A well-known anthracene derivative with similar photophysical properties.
7-Bromo-1-(ethylamino)anthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine.
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
7-Chloro-1-(ethylamino)anthracene-9,10-dione is unique due to the specific positioning of the chlorine and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS upon light exposure makes it particularly valuable in photodynamic therapy and other biomedical applications .
Properties
CAS No. |
61100-77-4 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
7-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)12-8-9(17)6-7-10(12)15(11)19/h3-8,18H,2H2,1H3 |
InChI Key |
NSMOYLUULHRIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
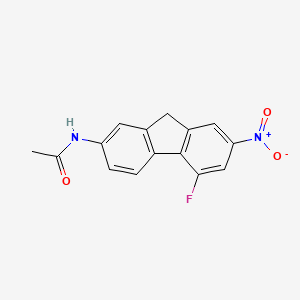
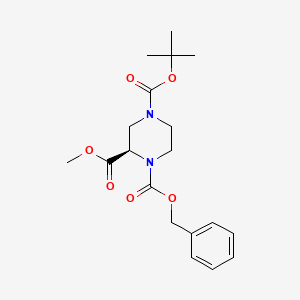
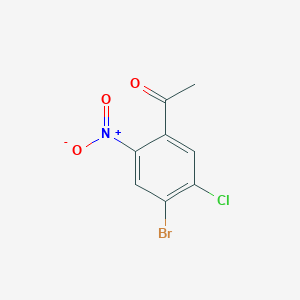
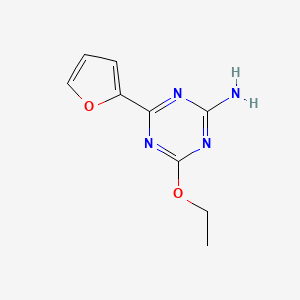


![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
